4,6-Dichloro-1,3,5-triazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,3,5-triazine-2-carboxamide is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-1,3,5-triazine-2-carboxamide can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where cyanuric chloride is reacted with ammonia or amines. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,3,5-triazine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 4,6-dichloro-1,3,5-triazine-2-ol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: The major products are substituted triazines where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major product is 4,6-dichloro-1,3,5-triazine-2-ol.
Scientific Research Applications
4,6-Dichloro-1,3,5-triazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3,5-triazine-2-carboxamide involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of substituted triazines. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of other triazine derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in the preparation of various organic compounds.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Studied for its thermal phase change properties.
Uniqueness
4,6-Dichloro-1,3,5-triazine-2-carboxamide is unique due to its specific reactivity and stability, which make it a valuable intermediate in the synthesis of a wide range of compounds. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds .
Properties
CAS No. |
583630-76-6 |
---|---|
Molecular Formula |
C4H2Cl2N4O |
Molecular Weight |
192.99 g/mol |
IUPAC Name |
4,6-dichloro-1,3,5-triazine-2-carboxamide |
InChI |
InChI=1S/C4H2Cl2N4O/c5-3-8-2(1(7)11)9-4(6)10-3/h(H2,7,11) |
InChI Key |
YLFJFBWIUASBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.